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Abstract

Fexinidazole, a 5-nitroimidazole derivative, represents a landmark achievement in the
treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness.
As the first all-oral therapy effective against both stages of Trypanosoma brucei gambiense, it
has revolutionized patient care in remote and resource-limited settings. This technical guide
provides an in-depth review of the journey of fexinidazole, from its initial synthesis and
subsequent abandonment to its rediscovery and successful clinical development. It details the
mechanism of action, preclinical and clinical data, experimental methodologies, and the
collaborative efforts that brought this crucial medicine to patients.

Introduction

Human African Trypanosomiasis (HAT) is a parasitic disease transmitted by the tsetse fly,
which is fatal if left untreated[1][2]. The disease progresses from a first, hemo-lymphatic stage
to a second, meningo-encephalitic stage when the parasite crosses the blood-brain barrier[3]
[4]. For decades, treatment options were toxic, difficult to administer, and often required
hospitalization, posing significant challenges for healthcare systems in endemic regions[1][5].
Fexinidazole emerged as a transformative solution, offering a 10-day oral regimen that
simplifies treatment and eliminates the need for systematic hospitalization and complex staging
procedures like lumbar punctures[6]. This document traces the comprehensive history of its
development.
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Discovery and Rediscovery: A Second Chance for a
Promising Compound

Fexinidazole was first synthesized in the 1970s by the German pharmaceutical company
Hoechst AG (now part of Sanofi)[7][8]. It was identified as a broad-spectrum antimicrobial
agent, and its activity against African trypanosomes was noted in 1983[8]. However,
development was halted in the 1980s due to strategic decisions by the company, and the
compound was abandoned at the preclinical stage[3][9].

The journey to its revival began in 2005 when the Drugs for Neglected Diseases initiative
(DNDiI), in collaboration with the Swiss Tropical and Public Health Institute (Swiss TPH),
initiated an extensive compound mining effort[5][6]. Screening over 700 nitroheterocycles from
various sources, DNDi "rediscovered" fexinidazole as a promising candidate with potent anti-
trypanosomal activity[10][11][12]. This led to a landmark collaboration between DNDi and
Sanofi in 2009 to co-develop, manufacture, and distribute the drug for HAT[6][9][12].
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Early Discovery & Abandonment (Hoechst AG)

1970s: Fexinidazole first synthesized by Hoechst AG
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1983: In vivo activity against African trypanosomes reported
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1980s: Development halted at preclinical stage
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2019: Added to WHO Essential Medicines List
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2021: US FDA approval
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Caption: Fexinidazole Development and Regulatory Timeline.
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Mechanism of Action

Fexinidazole is a prodrug that requires metabolic activation to exert its trypanocidal effect.[13]
Its mechanism involves several key steps:

e Metabolic Activation: Following oral administration, fexinidazole is extensively metabolized
in the host to two primary active metabolites: a sulfoxide (M1) and a sulfone (M2).[4][14][15]
These metabolites are responsible for most, if not all, of the in vivo activity.[16][17]

» Parasite-Specific Reduction: Within the Trypanosoma parasite, the nitro group of
fexinidazole and its metabolites is reduced by parasitic nitroreductases.[4] This activation is
crucial and specific to the parasite's enzymatic machinery.

o Generation of Cytotoxic Species: This reduction process generates reactive cytotoxic
intermediates, including reactive amines and nitro radicals.[13][18]

o Cellular Damage: These reactive species are toxic to the parasite, causing widespread
damage to cellular components, including DNA and proteins.[4][13] The mechanism is
believed to involve the inhibition of DNA synthesis and repair, leading to the parasite's death.
[14][19][20]

Host Trypanosoma Parasite

Enter Parasite Reactive Cytotoxic DNA/Protein Damage
Intermediates Inhibition of DNA Synthesis

Fexinidazole (Oral Prodrug)

(Sulfoxide M1, Sulfone M2)

Click to download full resolution via product page

Caption: Mechanism of Action of Fexinidazole.

Preclinical Development

Comprehensive preclinical studies were essential to validate fexinidazole's potential after its
rediscovery. These involved in vitro assays and in vivo animal models to assess efficacy and
safety.
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Experimental Protocols

 In Vitro Susceptibility Assays: The trypanocidal activity of fexinidazole and its metabolites
was determined against various strains of T. brucei. A standard method involves incubating
bloodstream form trypomastigotes with serial dilutions of the compound for 72 hours.
Parasite viability is then assessed using a resazurin-based assay, which measures metabolic
activity. The 50% inhibitory concentration (ICso) is calculated from the resulting dose-
response curves.[21][22]

¢ |n Vivo Mouse Models:

o Acute (Stage 1) Model: Mice are infected intraperitoneally with T. brucei. Treatment with
oral fexinidazole typically begins 3-4 days post-infection for a duration of 4-5 days. The
primary endpoint is the absence of parasites in the blood, confirmed by microscopic
examination, for up to 30-60 days post-treatment.[11][16]

o Chronic (Stage 2) Model: To mimic the meningo-encephalitic stage, mice are infected and
left untreated for approximately 21 days to allow parasites to invade the central nervous
system (CNS). Oral treatment is then administered for 5 days. Cure is defined as the
absence of parasites in both blood and brain tissue homogenates at the end of a follow-up
period.[10][11][16]

o Genotoxicity Assays: Standard tests, such as the Salmonella/Ames test, were conducted to
evaluate the mutagenic potential of fexinidazole and its metabolites. These studies showed
that while the compounds are mutagenic in standard bacterial strains, this activity is
significantly attenuated or lost in strains lacking specific nitroreductase enzymes, indicating a
degree of parasite selectivity.[23]

Summary of Preclinical Data

Fexinidazole and its metabolites demonstrated potent activity against a range of T. brucei
strains in vitro and cured both acute and chronic infections in mouse models, critically
demonstrating its ability to cross the blood-brain barrier.[10][16]

Table 1: In Vitro Activity of Fexinidazole and its Metabolites against T. brucei
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Compound ICs0 Range (M) ICso Range (ug/mL) Reference(s)
Fexinidazole 0.7-3.3 0.2-0.9 [16][17]
Fexinidazole Sulfoxide

0.7-33 0.2-09 [16]
(M1)
Fexinidazole Sulfone

0.7-3.3 0.2-0.9 [16]

(M2)

Data is compiled from tests against various laboratory and clinical isolates of T. brucei
subspecies.

Table 2: In Vivo Efficacy of Fexinidazole in Mouse Models of HAT

Model Treatment Regimen Outcome Reference(s)
100 mg/kg/day for 4
Acute (Stage 1) Cure [11][16]
days (oral)
Chronic (Stage 2/ 200 mg/kg/day for 5
(Stag graieay Cure [11][16]
CNS) days (oral)

| Chronic (Stage 2 / CNS) | 100 mg/kg twice daily for 5 days (oral) | Cure |[7][10] |

Clinical Development

The clinical development program for fexinidazole was extensive, involving Phase | studies in
healthy volunteers followed by pivotal Phase II/Ill trials in HAT-endemic regions.

Phase | Studies

Beginning in September 2009, Phase | trials were conducted to assess the safety, tolerability,
and pharmacokinetics of fexinidazole in healthy volunteers.[5][6][24] These studies
established the dose-proportionality and pharmacokinetic profile of the parent drug and its
active metabolites, M1 and M2.
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Table 3: Single-Dose Pharmacokinetic Parameters of Fexinidazole and Metabolites in Healthy
Adults

T2 (Geometric

Analyte Tmax (Median, h) Reference(s)
Mean, h)
Fexinidazole 3.0-4.0 9.1-14.8 [25]
Fexinidazole Sulfoxide
4.0-5.0 11.7 - 15.6 [25]
(M1)
Fexinidazole Sulfone
18.0-24.0 18.0-25.0 [25]

(M2)

Data represents a range across single ascending doses from 100 mg to 3600 mg.

Phase Il/lll Pivotal Trials (T.b. gambiense)

A pivotal Phase I/l clinical trial was launched in 2012 in the Democratic Republic of Congo
(DRC) and the Central African Republic (CAR).[6][24] This study was crucial in establishing the
efficacy and safety of fexinidazole for T.b. gambiense HAT.

» Experimental Protocol (Pivotal Trial):

o Design: A multicenter, open-label, single-arm study to assess the efficacy and safety of
fexinidazole.

o Population: Patients aged =6 years and weighing =20 kg with late-stage (meningo-
encephalitic) T.b. gambiense HAT. Subsequent cohorts included early-stage and pediatric
patients.[10]

o Intervention: A 10-day oral regimen of fexinidazole. For adults, this consisted of 1800 mg
daily for 4 days, followed by 1200 mg daily for 6 days.[15][26]

o Primary Outcome: The primary efficacy endpoint was treatment success at 18 months
post-treatment, defined as the absence of trypanosomes in body fluids and a white blood
cell count in cerebrospinal fluid of <20 cells/uL.
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o Total Enrollment: The clinical trials collectively enrolled 749 patients in the DRC and CAR.

[6]

The results of these trials demonstrated that fexinidazole was safe and effective for both first-
and second-stage T.b. gambiense sleeping sickness.[7][10]
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Caption: Fexinidazole Clinical Development Workflow.

Trials in T.b. rhodesiense and Chagas Disease
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e T.b. rhodesiense: This form of HAT is more acute and progresses rapidly.[27] The existing
treatment for the advanced stage was melarsoprol, a highly toxic arsenic derivative.[27]
Starting in 2019, DNDi led a Phase I/l study in Malawi and Uganda to extend the indication
for fexinidazole to T.b. rhodesiense.[27][28] The study demonstrated high efficacy and
safety, leading to a positive opinion from the European Medicines Agency (EMA) for this
indication in December 2023.[27]

e Chagas Disease: Fexinidazole also showed preclinical activity against Trypanosoma cruzi,
the parasite causing Chagas disease. A Phase Il trial was initiated in Bolivia in 2014.[29][30]
However, the study was halted due to safety concerns (neutropenia and elevated liver
transaminases) at the required doses and treatment durations.[15][29][31] A subsequent trial
in 2024 evaluated lower doses; while well-tolerated, the drug was not effective in sustainably
eliminating the parasite as a monotherapy, and its development for Chagas disease was
discontinued.[32][33]

Table 4: Overview of Key Clinical Trials for Fexinidazole

o ) Key Status /
Indication Phase Start Year Location(s) o
Objective(s) Outcome
] Successful;
T.b. Efficacy &
) ) Led to
gambiense 111} 2012 DRC, CAR safety in
EMA/FDA
HAT Stage 1 & 2
approval
Th Efficacy & Successful;
_ Malawi, safety vs. Led to
rhodesiense /1 2019 -
Uganda standard of positive EMA
HAT o
care opinion
Efficacy &
] Halted due to
Chagas o safety in
) I 2014 Bolivia ) safety
Disease chronic
_ concerns
disease
| Chagas Disease | Il | ~2022 | Spain | Efficacy & safety of lower doses | Tolerated but not

effective as monotherapy; Discontinued |
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Regulatory History and Access

The successful clinical trial results paved the way for global regulatory approvals.

o November 2018: The European Medicines Agency (EMA) adopted a positive scientific
opinion for fexinidazole for the treatment of T.b. gambiense HAT, under the Article 58
procedure, which is designed for medicines intended for use outside the European Union.[7]
[12]

o December 2018: Fexinidazole was first registered in the Democratic Republic of the Congo.

[6][7]

e June 2019: The World Health Organization (WHO) added fexinidazole to its List of Essential
Medicines.[6][24]

e July 2021: The U.S. Food and Drug Administration (FDA) approved fexinidazole for T.b.
gambiense HAT in patients 6 years and older.[1][7][20]

o December 2023: The EMA issued a positive opinion for the treatment of T.b. rhodesiense
HAT.[27]

Following approvals, Sanofi donates fexinidazole to the WHO for free distribution in endemic
countries, ensuring that this life-saving treatment reaches the patients who need it most.[6]

Conclusion

The story of fexinidazole is a powerful testament to the potential of innovative partnerships
and perseverance in drug development for neglected diseases. Its journey from a forgotten
compound to the first all-oral cure for sleeping sickness has fundamentally changed the
paradigm of HAT treatment. By providing a simple, safe, and effective therapy, fexinidazole is
a cornerstone of the global strategy to eliminate sleeping sickness as a public health problem.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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